Cas no 871791-81-0 ((3S)-3-fluoropiperidine)
(3S)-3-fluoropiperidine Chemical and Physical Properties
Names and Identifiers
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- (S)-3-Fluoropiperidine
- (3S)-3-fluoropiperidine
- 3beta-Fluoropiperidine
- (S)-3-Fluoro-piperidine
- SB39233
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- MDL: MFCD22415182
- Inchi: 1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m0/s1
- InChI Key: YUKQZLBLVRAJSW-YFKPBYRVSA-N
- SMILES: F[C@@H]1CNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 56
- XLogP3: 0.7
- Topological Polar Surface Area: 12
(3S)-3-fluoropiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008090-1g |
(S)-3-Fluoropiperidine |
871791-81-0 | 95% | 1g |
$1768.80 | 2023-08-31 | |
| Alichem | A129008090-5g |
(S)-3-Fluoropiperidine |
871791-81-0 | 95% | 5g |
$4341.60 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1149-1g |
(S)-3-Fluoro-piperidine |
871791-81-0 | 97% | 1g |
15095.15CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1149-5g |
(S)-3-Fluoro-piperidine |
871791-81-0 | 97% | 5g |
59346.01CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1129711-1g |
(S)-3-Fluoro-piperidine |
871791-81-0 | 95% | 1g |
$3065 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1129711-5g |
(S)-3-Fluoro-piperidine |
871791-81-0 | 95% | 5g |
$11475 | 2023-05-18 | |
| Enamine | EN300-3050606-0.05g |
(3S)-3-fluoropiperidine |
871791-81-0 | 0.05g |
$415.0 | 2023-09-05 | ||
| Enamine | EN300-3050606-0.1g |
(3S)-3-fluoropiperidine |
871791-81-0 | 0.1g |
$435.0 | 2023-09-05 | ||
| Enamine | EN300-3050606-0.25g |
(3S)-3-fluoropiperidine |
871791-81-0 | 0.25g |
$454.0 | 2023-09-05 | ||
| Enamine | EN300-3050606-0.5g |
(3S)-3-fluoropiperidine |
871791-81-0 | 0.5g |
$474.0 | 2023-09-05 |
(3S)-3-fluoropiperidine Suppliers
(3S)-3-fluoropiperidine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on (3S)-3-fluoropiperidine
Exploring the Versatile World of (3S)-3-fluoropiperidine (CAS No. 871791-81-0)
(3S)-3-fluoropiperidine, with the CAS number 871791-81-0, is a specialized chiral compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, characterized by a piperidine ring with a fluorine atom at the (3S) stereocenter, serves as a key building block in the synthesis of various bioactive molecules. Its unique structural features, including the presence of fluorine—a small yet highly electronegative atom—make it invaluable for modulating the physicochemical properties of target compounds. Researchers and industry professionals often search for terms like fluorinated piperidine derivatives and chiral building blocks in drug discovery, reflecting the growing interest in fluorinated compounds for enhancing drug efficacy and metabolic stability. The compound's relevance is further amplified by current trends in precision medicine and green chemistry, where efficient synthesis and sustainability are hot topics.
The chemical properties of (3S)-3-fluoropiperidine contribute to its widespread utility. Fluorination at the 3-position of the piperidine ring introduces stereochemical specificity, which is crucial for interactions with biological targets such as enzymes and receptors. This aligns with frequent search queries like role of fluorine in medicinal chemistry and advantages of chiral fluorinated compounds. The compound's molecular weight, polarity, and potential for hydrogen bonding make it a preferred intermediate in designing molecules with improved pharmacokinetic profiles. In the context of AI-driven drug design, researchers leverage databases and predictive models to explore how fluorinated motifs like this can reduce off-target effects and enhance selectivity, a common concern in modern therapeutics development.
Applications of (3S)-3-fluoropiperidine span multiple domains, with a strong focus on pharmaceutical intermediates and agrochemical research. In drug discovery, it is employed in the synthesis of candidates for neurological disorders, cancer therapies, and anti-inflammatory agents, addressing popular search terms such as fluorinated compounds in CNS drugs and piperidine-based therapeutics. The agrochemical industry utilizes similar scaffolds to develop novel pesticides with higher efficacy and lower environmental impact, tapping into trends like sustainable agriculture. Additionally, this compound finds use in material science, particularly in the creation of advanced polymers and ligands for catalysis, which resonates with queries on fluorine in material innovation and green synthetic routes.
From a market perspective, the demand for (3S)-3-fluoropiperidine is driven by innovations in custom synthesis and contract research organizations (CROs). Users often search for suppliers of fluorinated building blocks and cost-effective chiral synthesis, highlighting the need for accessible and scalable production methods. The compound's integration into high-throughput screening platforms and combinatorial chemistry aligns with the rise of automation in labs, a trending topic in scientific communities. Furthermore, regulatory emphasis on REACH compliance and eco-friendly chemicals influences its adoption, ensuring that applications meet safety and sustainability standards without compromising performance.
Looking ahead, the future of (3S)-3-fluoropiperidine is intertwined with advancements in computational chemistry and machine learning applications in molecular design. Searches for AI in predicting fluorination effects and digital twins for chemical processes reflect this direction. As industries prioritize carbon footprint reduction and circular economy principles, the synthesis and use of such compounds are evolving toward more efficient, waste-minimized protocols. This compound exemplifies how targeted fluorination can address global challenges in health and sustainability, making it a subject of ongoing research and commercial interest.
In summary, (3S)-3-fluoropiperidine (CAS 871791-81-0) stands as a pivotal entity in modern chemistry, bridging gaps between synthetic innovation and practical applications. Its role in enabling next-generation therapeutics and sustainable industrial solutions ensures its continued relevance. For those exploring chiral fluorinated intermediates or advanced chemical synthesis, this compound offers a compelling case study in the power of molecular design to drive progress across sectors.
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